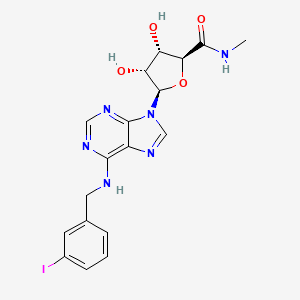

IB-Meca

説明

特性

IUPAC Name |

(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN6O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-3-2-4-10(19)5-9/h2-5,7-8,12-14,18,26-27H,6H2,1H3,(H,20,28)(H,21,22,23)/t12-,13+,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXGQILHAUCCV-MOROJQBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165158 | |

| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152918-18-8 | |

| Record name | IB-MECA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152918-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piclidenoson [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152918188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piclidenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05511 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Deoxy-1-(6-(((3-iodophenyl)methyl)amino)-9H-purin-9-yl)-N-methyl-beta-D-ribofuranuronamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Deoxy-1-[6-[((3-Iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide; N6-(3-Iodobenzyl)adenosine-5�-N-methyluronamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICLIDENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30679UMI0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anti-Cancer Mechanism of IB-MECA: A Deep Dive into A3 Adenosine Receptor Agonism

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide), a selective agonist of the A3 adenosine (B11128) receptor (A3AR). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel therapeutic agents.

This compound and its analogs, such as Cl-IB-MECA and thio-Cl-IB-MECA, have demonstrated significant anti-proliferative and pro-apoptotic activity across a spectrum of cancer cell lines.[1][2][3] The primary mode of action is through the activation of the A3AR, a G-protein coupled receptor that is often overexpressed in tumor tissues compared to normal tissues.[4][5][6] This differential expression provides a therapeutic window for targeted cancer therapy.

Core Mechanism of Action: A3AR-Mediated Signal Transduction

Upon binding to the A3AR, this compound initiates a cascade of intracellular signaling events that culminate in the inhibition of cancer cell growth and survival. The key pathways implicated in the anti-tumor activity of this compound include the modulation of Wnt/β-catenin, PI3K/Akt/NF-κB, and MAPK/ERK signaling pathways.

Modulation of the Wnt/β-catenin Pathway

A crucial mechanism in this compound's anti-cancer effect is the downregulation of the Wnt/β-catenin signaling pathway.[7] In melanoma cells, this compound treatment leads to a decrease in protein kinase A and B (Akt), which in turn reduces the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β).[7] This enhances the activity of GSK-3β, leading to the phosphorylation and subsequent degradation of β-catenin. The resulting decrease in nuclear β-catenin leads to the reduced expression of its target genes, such as c-myc and cyclin D1, which are critical for cell proliferation.[4][7]

References

- 1. Inhibition of cell proliferation through cell cycle arrest and apoptosis by thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Adenosine Receptors and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cl-IB-MECA inhibits human thyroid cancer cell proliferation independently of A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for involvement of Wnt signaling pathway in this compound mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The IB-MECA A3 Adenosine Receptor Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR), is a critical modulator of diverse physiological and pathophysiological processes, including inflammation, cancer cell proliferation, and cardioprotection. IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) and its derivatives, such as Cl-IB-MECA, are potent and selective agonists for the A3AR, making them invaluable tools for elucidating its complex signaling network and exploring its therapeutic potential. This guide provides a comprehensive technical overview of the core signaling pathways initiated by this compound binding to the A3AR, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.

Core Signaling Pathways of the A3 Adenosine Receptor

The A3AR primarily couples to inhibitory G proteins (Gαi/o) and, in a cell-type dependent manner, to Gq proteins.[1][2] This dual coupling capability allows for the activation of multiple downstream signaling cascades, leading to a wide range of cellular responses. Furthermore, A3AR signaling can also occur through G protein-independent pathways involving β-arrestin.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway activated by this compound involves the coupling of the A3AR to Gαi proteins.[2] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state of various downstream targets, influencing processes such as cell proliferation and inflammation.

Gαq-Mediated Activation of Phospholipase C

In certain cellular contexts, the A3AR can couple to Gαq proteins, activating phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺).[1] The subsequent increase in intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like cellular differentiation and apoptosis.

Modulation of MAPK/ERK and PI3K/Akt Pathways

Activation of the A3AR by this compound can lead to the modulation of two critical signaling pathways involved in cell survival, proliferation, and apoptosis: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

In many cancer cell lines, this compound and its analogs have been shown to inhibit the PI3K/Akt/mTOR and ERK signaling pathways, leading to anti-angiogenic and anti-proliferative effects.[4][5] However, in the context of cardioprotection, this compound can activate pro-survival signaling through the MEK1/2-ERK1/2 and PI3K/Akt pathways.[6] The specific outcome of A3AR activation on these pathways appears to be highly dependent on the cellular context and the specific physiological or pathological state.

β-Arrestin-Mediated Signaling

Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), the A3AR can recruit β-arrestins. This interaction not only leads to receptor desensitization and internalization but can also initiate a distinct wave of G protein-independent signaling. β-arrestins can act as scaffolds, bringing together components of signaling cascades, such as the MAPK pathway, thereby influencing cellular responses in a manner that is temporally and spatially distinct from G protein-mediated signaling.[7][8]

Quantitative Data for A3AR Ligands

The following tables summarize key quantitative data for this compound and its widely used analog, Cl-IB-MECA, providing a comparative reference for researchers.

Table 1: Receptor Binding Affinity (Ki) at Human A3AR

| Compound | Ki (nM) | Selectivity Profile |

| This compound | ~1.1-2.9 | ~50-fold selective for A3 vs. A1/A2A[9][10] |

| Cl-IB-MECA | ~0.33-1.4 | >1400-fold selective for A3 vs. A1/A2A[11] |

Table 2: In Vitro Functional Potency (EC50) in cAMP Inhibition Assays

| Compound | Cell Line | EC50 (nM) | Reference |

| This compound | CHO-K1 | ~0.5 | [12] |

| Cl-IB-MECA | HEK293 | ~3.4 |

Experimental Protocols

cAMP Inhibition Assay

This assay is fundamental for determining the functional potency of A3AR agonists by measuring the inhibition of adenylyl cyclase activity.

Objective: To determine the EC50 value of an A3AR agonist by measuring its ability to inhibit forskolin-stimulated cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human A3AR.

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

-

Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Test compound (e.g., this compound) and vehicle control.

-

cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Protocol:

-

Cell Culture: Plate A3AR-expressing cells in a 384-well white opaque plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound in Stimulation Buffer.

-

Assay Procedure: a. Aspirate the culture medium from the cells. b. Add the test compound dilutions or vehicle to the wells. c. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of changes in the phosphorylation status of ERK1/2, a key downstream target of A3AR signaling.

Objective: To assess the effect of an A3AR agonist on the phosphorylation of ERK1/2.

Materials:

-

Cell line of interest.

-

A3AR agonist (e.g., this compound).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Cell Treatment: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation. c. Treat cells with the A3AR agonist at various concentrations and for different time points. Include a vehicle control.

-

Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with Lysis Buffer. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: a. Normalize protein samples and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with Blocking Buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: a. Strip the membrane to remove the bound antibodies. b. Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.[13][14]

Conclusion

The this compound A3 adenosine receptor signaling pathway is a complex and multifaceted network with significant implications for human health and disease. A thorough understanding of its core components, from G protein coupling to the modulation of downstream effectors like ERK and Akt, is crucial for the development of novel therapeutics targeting the A3AR. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important signaling system.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An adenosine analog (this compound) inhibits anchorage-dependent cell growth of various human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thio-Cl-IB-MECA, a novel A₃ adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

- 10. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Pro-Apoptotic Function of IB-Meca: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IB-Meca, a selective agonist of the A3 adenosine (B11128) receptor (A3AR), has emerged as a potent inducer of apoptosis in various cancer cell lines, positioning it as a promising candidate for anti-cancer therapeutic strategies. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced apoptosis. We delineate the key signaling pathways, present quantitative data from seminal studies, and offer detailed experimental protocols to facilitate further research in this area. The intricate signaling cascades, involving both intrinsic and extrinsic apoptotic pathways, are visually represented through detailed diagrams to enhance comprehension.

Introduction

N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (this compound) is a synthetic adenosine analog that exhibits high selectivity for the A3 adenosine receptor. While initially explored for its anti-inflammatory and cardioprotective effects, a significant body of research has demonstrated its potent pro-apoptotic activity in a multitude of cancer cell types, including those of the breast, glioma, ovary, and lung.[1] The induction of apoptosis by this compound is a complex process involving multiple signaling pathways, often contingent on the specific cancer cell type and the expression levels of A3AR. This guide will explore both A3AR-dependent and -independent mechanisms through which this compound exerts its cytotoxic effects.

Signaling Pathways of this compound-Induced Apoptosis

This compound triggers apoptosis through a sophisticated network of signaling events that can be broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Furthermore, the initiation of these pathways can be either dependent on or independent of A3AR activation.

A3AR-Dependent Apoptotic Signaling

In many cancer cells, the pro-apoptotic effects of this compound are initiated by its binding to the A3AR, a G-protein coupled receptor. This interaction triggers a cascade of intracellular events that culminate in programmed cell death.

A key mechanism involves the modulation of intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS).[2] The activation of A3AR by this compound leads to an increase in intracellular Ca2+, which in turn stimulates ROS production. This surge in ROS creates a state of oxidative stress that has been shown to down-regulate the pro-survival signaling pathways mediated by extracellular signal-regulated kinase (ERK) and Akt.[2] The inhibition of these pathways is a critical step in shifting the cellular balance towards apoptosis.

The A3AR-dependent pathway often converges on the intrinsic apoptotic cascade. The down-regulation of Akt and the increase in ROS can lead to the destabilization of the mitochondrial membrane. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[3] The altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[3][4]

References

- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53-Independent induction of Fas and apoptosis in leukemic cells by an adenosine derivative, Cl-IB-MECA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 adenosine receptor antagonist, truncated Thio-Cl-IB-MECA, induces apoptosis in T24 human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

The Role of IB-MECA in Modulating the Immune Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IB-MECA, or N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Notably, the A₃AR is highly expressed in inflammatory cells, making it a promising therapeutic target for a range of immune-mediated diseases. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates the immune response, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel immunomodulatory therapies.

Introduction to this compound and the A₃ Adenosine Receptor

Adenosine is an endogenous purine (B94841) nucleoside that fine-tunes a wide array of physiological functions, including immune responses, by activating four distinct G protein-coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃.[1] Under conditions of cellular stress, such as inflammation and hypoxia, extracellular adenosine levels rise significantly, triggering adenosine receptor-mediated signaling cascades.[1]

The A₃ adenosine receptor (A₃AR) has emerged as a key player in the regulation of inflammation. Its expression is relatively low in normal tissues but is significantly upregulated in inflammatory and cancerous cells.[2] This differential expression profile makes the A₃AR an attractive target for therapeutic intervention with minimal on-target side effects.

This compound is a synthetic, highly selective A₃AR agonist.[3] Its activation of the A₃AR initiates a signaling cascade that ultimately leads to the modulation of various immune cell functions and the suppression of inflammatory processes. Clinical trials have explored the therapeutic potential of this compound (also known as Piclidenoson or CF101) for inflammatory conditions such as rheumatoid arthritis and psoriasis.[4]

Quantitative Data: Receptor Binding Affinity and In Vitro/In Vivo Efficacy

The following tables summarize key quantitative data related to the interaction of this compound with adenosine receptors and its effects on immune parameters.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Kᵢ (nM) | Species | Cell Type/Membrane Source | Radioligand | Reference |

| Human A₃ | 1.1 | Human | CHO cells | [¹²⁵I]AB-MECA | [3] |

| Human A₁ | 54 | Human | CHO cells | [¹²⁵I]AB-MECA | [3] |

| Human A₂ₐ | 56 | Human | CHO cells | [¹²⁵I]AB-MECA | [3] |

| Human A₃ | 2.9 | Human | HEK293 cells | [³H]PSB-11 | [5] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | EC₅₀ (nM) | Maximal Effect (Eₘₐₓ) | Reference |

| cAMP Inhibition | HEK293-hA₃AR cells | Dependent on cell system | Typically normalized to 100% | [6] |

| ERK1/2 Phosphorylation | HEK293-hA₃AR cells | Dependent on cell system | Typically normalized to 100% | [6] |

Table 3: In Vivo Effects of this compound on Cytokine Levels

| Animal Model | This compound Dose | Route of Administration | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |

| Mouse (CCI Neuropathic Pain) | 1 mg/kg | Intraperitoneal | ↓ IL-1β, ↓ TNF-α | ↑ IL-10, ↑ IL-6 | [7] |

| Mouse (Endotoxemia) | 0.1 - 1 mg/kg | Intraperitoneal | ↓ TNF-α, ↓ IL-12 | ↑ IL-10 | [8] |

| Rat (Adjuvant-Induced Arthritis) | 100 µg/kg | Oral | ↓ TNF-α | Not specified | [4] |

Signaling Pathways Modulated by this compound

Activation of the A₃AR by this compound triggers a cascade of intracellular events that are primarily mediated by its coupling to inhibitory G proteins (Gᵢ). This leads to the modulation of key signaling pathways involved in inflammation and cell survival.

Inhibition of the cAMP Pathway

The canonical signaling pathway initiated by A₃AR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently influence the transcription of various genes.

Caption: this compound binding to A3AR activates Gαi, inhibiting adenylyl cyclase and reducing cAMP.

Modulation of the PI3K/Akt and NF-κB Pathways

A crucial anti-inflammatory mechanism of this compound involves the modulation of the PI3K/Akt and NF-κB signaling pathways. A₃AR activation has been shown to downregulate the expression and activity of key proteins in this cascade, including PI3K, Akt, IKKα/β, and ultimately the transcription factor NF-κB.[4] The inhibition of NF-κB translocation to the nucleus leads to a reduction in the transcription of pro-inflammatory cytokines such as TNF-α.[4]

Caption: this compound inhibits the PI3K/Akt pathway, preventing NF-κB activation and transcription of pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of this compound.

Radioligand Binding Assay for A₃AR Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the A₃AR.

Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the A₃AR expressed in cell membranes.

Materials:

-

HEK293 cells stably expressing the human A₃AR.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.

-

Radioligand: e.g., [¹²⁵I]I-AB-MECA.

-

Non-specific binding control: 10 µM of a potent unlabeled A₃AR ligand.

-

This compound stock solution.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-hA₃AR cells.

-

In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kₔ value), and varying concentrations of this compound.

-

Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.

-

Incubate for 60-90 minutes at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.[6][9]

Caption: Workflow for a radioligand binding assay to determine the affinity of this compound for A3AR.

Cytokine Measurement by ELISA

Objective: To quantify the effect of this compound on the production of specific cytokines (e.g., TNF-α, IL-10) by immune cells.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of a specific cytokine in cell culture supernatants.

Materials:

-

Immune cells (e.g., macrophages, T cells).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Stimulating agent (e.g., Lipopolysaccharide - LPS).

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, substrate, and stop solution).

-

96-well ELISA plates.

-

Plate reader.

Procedure:

-

Seed immune cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.

-

Incubate for a suitable period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Coating the plate with a capture antibody.

-

Adding the standards and samples (supernatants).

-

Adding a biotinylated detection antibody.

-

Adding an enzyme-conjugated streptavidin.

-

Adding a chromogenic substrate.

-

Stopping the reaction with a stop solution.

-

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[10][11]

Western Blot Analysis of NF-κB Signaling

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway by measuring the levels of key signaling proteins.

Principle: Western blotting is used to detect and quantify specific proteins (e.g., IκBα, phosphorylated p65) in cell lysates.

Materials:

-

Immune cells.

-

This compound stock solution.

-

Stimulating agent (e.g., LPS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Treat cells with this compound and/or a stimulating agent as described for the ELISA.

-

Lyse the cells and collect the protein extracts. For analyzing NF-κB translocation, cytoplasmic and nuclear fractions should be prepared.[12]

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[4][13]

Conclusion

This compound represents a promising class of immunomodulatory agents with a well-defined mechanism of action centered on the activation of the A₃ adenosine receptor. Its ability to suppress pro-inflammatory cytokine production and modulate key signaling pathways like NF-κB provides a strong rationale for its development as a therapeutic for a variety of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to further investigate the immunomodulatory properties of this compound and other A₃AR agonists. Continued research in this area holds the potential to deliver novel and effective treatments for patients with debilitating immune-mediated conditions.

References

- 1. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A role for histamine in cytokine modulation by the adenosine A(3) receptor agonist, 2-Cl-IB-MECA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bowdish.ca [bowdish.ca]

- 11. Cytokine Elisa [bdbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Investigating the Downstream Targets of IB-Meca: A Technical Guide

This guide provides an in-depth overview of the molecular signaling pathways and downstream targets modulated by IB-Meca, a selective agonist for the A3 adenosine (B11128) receptor (A3AR). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the A3 Adenosine Receptor

This compound (N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide) is a potent and highly selective agonist for the A3 adenosine receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) belonging to the Gi/o family. Its activation initiates a cascade of intracellular signaling events that play crucial roles in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Due to its differential expression, with low levels in normal tissues and high levels in cancerous and inflamed cells, the A3AR has emerged as a significant therapeutic target. This compound and its derivatives are being actively investigated for their potential as anti-inflammatory and anti-cancer agents.

Core Signaling Pathways of this compound

Upon binding of this compound, the A3AR undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and activates several other downstream effector pathways.

The canonical pathway activated by this compound involves the Gi-mediated inhibition of adenylyl cyclase, which reduces the production of cAMP. This has widespread effects as cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins.

The Gβγ subunits released upon A3AR activation by this compound can stimulate Phosphoinositide 3-kinase (PI3K). This leads to the activation of the Akt (Protein Kinase B) survival pathway. Concurrently, these subunits can also trigger the Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK1/2 pathway, which is pivotal in regulating cellular processes like proliferation and differentiation.

In various cancer cell lines, this compound has been shown to induce apoptosis by down-regulating the Wnt/β-catenin signaling pathway. Activation of A3AR leads to the stabilization of the β-catenin destruction complex (comprising Axin, APC, CK1, and GSK3β). This promotes the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and transcription of target genes like c-Myc and Cyclin D1.

Quantitative Data on Downstream Target Modulation

The following tables summarize quantitative data from various studies investigating the effects of this compound on key downstream targets in different cell types.

Table 1: Effect of this compound on Protein Expression and Phosphorylation

| Cell Line | Target Protein | Concentration | Duration | Fold Change / Effect |

| HCT-116 (Colon Cancer) | β-catenin | 1 µM | 24 hr | ~50% decrease |

| HCT-116 (Colon Cancer) | c-Myc | 1 µM | 24 hr | ~60% decrease |

| HCT-116 (Colon Cancer) | Cyclin D1 | 1 µM | 24 hr | ~70% decrease |

| PC-3 (Prostate Cancer) | p-Akt (Ser473) | 100 nM | 30 min | ~2.5-fold increase |

| PC-3 (Prostate Cancer) | p-ERK1/2 | 100 nM | 15 min | ~3.0-fold increase |

| A375 (Melanoma) | NF-κB (nuclear) | 1 µM | 48 hr | ~40% decrease |

| A375 (Melanoma) | IκBα | 1 µM | 48 hr | ~2.0-fold increase |

Table 2: Functional Effects of this compound Treatment

| Cell Line | Assay | Concentration | Duration | Result |

| HL-60 (Leukemia) | Apoptosis (Annexin V) | 10 µM | 48 hr | ~35% apoptotic cells |

| HCT-116 (Colon Cancer) | Cell Viability (MTT) | IC50 ≈ 2.5 µM | 72 hr | Dose-dependent decrease |

| RAW 264.7 (Macrophage) | TNF-α Secretion | 100 nM | 24 hr | ~60% inhibition (LPS-stimulated) |

| HMC-1 (Mast Cell) | cAMP Levels | 100 nM | 10 min | ~55% decrease |

Experimental Protocols

-

Cell Culture and Treatment: Plate cells (e.g., HCT-116) at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat with this compound at the desired concentration (e.g., 1 µM) for the specified duration (e.g., 24 hours).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-β-catenin, anti-p-Akt, anti-β-actin) overnight at 4°C. Wash three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash three times with TBST. Detect chemiluminescence using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

-

Cell Treatment and RNA Extraction: Treat cells as described above. Extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest (e.g., MYC, CCND1), and a SYBR Green master mix.

-

Amplification: Perform the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

IB-MECA and its Effect on Cyclic AMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2][3] A primary signaling pathway activated by this compound involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the mechanism by which this compound affects cAMP, presents quantitative data from relevant studies, details experimental protocols for measuring these effects, and illustrates the key signaling and experimental workflows.

Core Mechanism: A3AR-Mediated Inhibition of Adenylyl Cyclase

The A3 adenosine receptor is canonically coupled to the Gi family of inhibitory G proteins.[2][4] The binding of an agonist such as this compound to the A3AR induces a conformational change in the receptor, leading to the activation of the associated Gi protein. The activated Gαi subunit then inhibits the activity of adenylyl cyclase (AC), the enzyme responsible for converting adenosine triphosphate (ATP) into cAMP.[5] This inhibition results in a decrease in the intracellular concentration of cAMP.[4][6]

The reduction in cAMP levels has widespread downstream consequences, as cAMP is a critical second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins to regulate cellular functions.[7] Therefore, the primary effect of this compound on cAMP is inhibitory, a hallmark of A3AR activation.

Quantitative Data on this compound Activity

The potency of this compound and its analogs is typically quantified by determining the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various cell-based assays. The effect on cAMP is measured as the inhibition of forskolin-stimulated cAMP accumulation. Forskolin (B1673556) is a direct activator of adenylyl cyclase, and its use establishes an elevated cAMP baseline against which the inhibitory effect of the A3AR agonist can be quantified.[4][5]

| Compound | Cell Line | Assay Type | Potency (EC₅₀ / IC₅₀) | Reference |

| This compound | Human Ciliary Muscle Cells | ERK1/2 Activation | EC₅₀: 1.2 x 10⁻⁸ M | [8] |

| 2-Cl-IB-MECA | JoPaca-1, Hep-3B | Cytotoxicity | IC₅₀: ~20 µM | [9] |

| 2-Cl-IB-MECA | A3AR Reporter Cell Line | Functional Assay (vs. NECA) | EC₅₀: 1.0 nM | [9] |

| This compound | Flp-In-CHO cells expressing A3R | cAMP Inhibition | pIC₅₀ values reported | [6] |

Note: While the primary mechanism is cAMP inhibition, potency is often reported for various downstream functional outcomes like ERK activation or cytotoxicity. The EC₅₀ for direct cAMP inhibition is assay- and cell-type-dependent but typically falls in the low nanomolar range.

Experimental Protocol: cAMP Inhibition Assay

This protocol outlines a general method for assessing A3AR activation by measuring the inhibition of forskolin-stimulated cAMP production using a commercially available assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[4][5][10]

3.1. Materials and Reagents

-

Cell Line: A cell line stably expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293).[4]

-

Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12).

-

Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA.[4]

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) or Rolipram to prevent cAMP degradation.[5][10]

-

Adenylyl Cyclase Stimulant: Forskolin.[4]

-

A3AR Agonist: this compound or other test compounds.

-

A3AR Antagonist (Optional): MRS1220 or other selective antagonist to confirm receptor-specific effects.[9]

-

cAMP Assay Kit: HTRF, ELISA, or other cAMP detection kit.

-

Plate Reader: HTRF-compatible or standard microplate reader.

3.2. Assay Procedure

-

Cell Plating: Seed the A3AR-expressing cells into 96-well or 384-well plates at a predetermined density (e.g., 10,000-20,000 cells/well) and incubate overnight to allow for adherence.[10]

-

Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.[10] This step is crucial to prevent the enzymatic degradation of cAMP.

-

Agonist and Stimulant Addition: Add varying concentrations of the A3AR agonist (this compound). Immediately after, add a fixed concentration of forskolin (a concentration predetermined to stimulate ~80% of the maximal response, e.g., 1-10 µM) to all wells except the basal control.[4]

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.[10]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., add HTRF lysis buffer and detection reagents).[5][11]

-

Data Acquisition: Read the plate on the appropriate plate reader. For HTRF, this involves measuring emission at two wavelengths (e.g., 665 nm and 620 nm).[11]

3.3. Data Analysis

-

The raw data (e.g., HTRF ratio) is converted to cAMP concentrations using a standard curve.

-

The results are typically expressed as a percentage of the forskolin-stimulated response.

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration to generate a dose-response curve.[5]

-

Calculate the EC₅₀ or IC₅₀ value from the curve using non-linear regression analysis.

Considerations and Alternative Signaling

While the canonical pathway for A3AR activation involves cAMP inhibition, several factors can lead to different or more complex outcomes:

-

Biased Agonism: Ligands may preferentially activate one signaling pathway over another. An agonist could be potent for Gi-mediated signaling but less so for other pathways like β-arrestin recruitment.[11]

-

Off-Target Effects: At higher concentrations, this compound and its analogs may lose selectivity and interact with other adenosine receptor subtypes.[5] Specifically, activation of A2A or A2B receptors, which are coupled to Gs proteins, can lead to the stimulation of adenylyl cyclase and an increase in cAMP levels.[12][13] This can result in a biphasic dose-response curve where low concentrations of the agonist inhibit cAMP while high concentrations are stimulatory.

-

A3AR-Independent Effects: Some studies have shown that this compound can induce biological effects, such as apoptosis in certain cancer cell lines, that are not mediated by A3AR and are not abolished by A3AR antagonists.[3]

This compound's primary effect on the adenylyl cyclase/cAMP signaling axis is inhibitory, mediated through the activation of the Gi-coupled A3 adenosine receptor. This effect is a cornerstone of A3AR functional assessment and is critical to understanding the mechanism of action for this class of compounds. However, researchers must be cognizant of assay-dependent variables and potential off-target effects, especially at higher ligand concentrations, which can lead to complex or paradoxical results. The detailed protocols and workflows provided herein serve as a guide for the robust and accurate characterization of this compound and other A3AR agonists in research and drug development settings.

References

- 1. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An adenosine analogue, this compound, down-regulates estrogen receptor alpha and suppresses human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What are CAMP stimulants and how do they work? [synapse.patsnap.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Pharmacology of IB-Meca: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IB-Meca, also known as Piclidenoson or CF101, is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] This synthetic N6-benzyladenosine-5'-uronamide derivative has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective properties, positioning it as a significant tool in pharmacological research and a candidate for therapeutic development.[2][3][4] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor binding affinity and selectivity, downstream signaling pathways, and key experimental findings.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR).[5] The A3AR is typically coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenyllate cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][6] Beyond cAMP modulation, A3AR activation by this compound initiates a cascade of downstream signaling events that regulate cellular processes such as proliferation, apoptosis, and inflammation.[3][5] Notably, the A3AR is often overexpressed in inflammatory and cancer cells compared to normal tissues, providing a therapeutic window for targeted intervention.[5][7]

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human A3 adenosine receptor, with reported Ki values in the low nanomolar range. Its selectivity for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) is a key feature of its pharmacological profile.

| Receptor Subtype | Ki (nM) | Selectivity vs. A3 | Reference |

| Human A3AR | 1.1 | - | [1] |

| Human A1AR | 54 | ~49-fold | [1] |

| Human A2AAR | 56 | ~51-fold | [1] |

In Vitro Pharmacological Data

The functional potency of this compound has been characterized in various in vitro systems, primarily through its ability to inhibit forskolin-stimulated cAMP production and to induce downstream signaling events like ERK1/2 phosphorylation.

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Inhibition | OVCAR-3 | EC50 | 0.82 µM | [2] |

| cAMP Inhibition | Caov-4 | EC50 | 1.2 µM | [2] |

| Cell Viability | OVCAR-3 | IC50 | 32.14 µM | [2] |

| Cell Viability | Caov-4 | IC50 | 45.37 µM | [2] |

| ERK1/2 Activation | Human Ciliary Muscle Cells | EC50 | 12 nM | [8] |

Signaling Pathways

Activation of the A3AR by this compound triggers a complex network of intracellular signaling pathways. These pathways are often cell-type specific and can lead to divergent physiological outcomes.

Anti-inflammatory Signaling

In inflammatory conditions, this compound has been shown to down-regulate the PI3K/PKB/Akt and NF-κB signaling pathways.[3][9] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3][5]

References

- 1. This compound | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A3 adenosine receptor agonist this compound reduces myocardial ischemia-reperfusion injury in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H19IN6O4 | CID 123683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Can-Fite BioPharma - HOME [canfite.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on IB-Meca (CF101) as a Potential Therapeutic Agent for Arthritis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Current therapeutic strategies, while effective for many, are often associated with significant side effects and loss of efficacy over time. There is a pressing need for novel, targeted therapies with improved safety profiles. IB-Meca, also known as CF101, is an orally bioavailable, highly selective agonist for the A3 adenosine (B11128) receptor (A3AR). This receptor is overexpressed in inflammatory tissues, making it a promising therapeutic target. Preclinical and clinical studies have demonstrated that this compound exerts potent anti-inflammatory effects by modulating key signaling pathways, such as the PI3K/Akt/NF-κB pathway, leading to the suppression of pro-inflammatory cytokines and the induction of apoptosis in inflammatory cells. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings for this compound as a potential disease-modifying agent for arthritis.

Introduction to this compound and the A3 Adenosine Receptor (A3AR)

Adenosine is a purine (B94841) nucleoside that modulates a wide range of physiological processes, primarily through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is of particular interest in inflammatory diseases. While A3AR is expressed at low levels in normal tissues, its expression is significantly upregulated in inflammatory cells and tissues, including the synovium of RA patients.[1][2][3] This differential expression provides a therapeutic window for targeted intervention.

This compound (1-Deoxy-1-[6-[((3-iodophenyl)methyl)amino]-9H-purin-9-yl]-N-methyl-β-D-ribofuranuronamide) is a synthetic, potent, and highly selective agonist for the A3AR.[1] Its activation of the A3AR on inflammatory cells initiates a cascade of downstream signaling events that collectively suppress the inflammatory response and promote tissue preservation.

Mechanism of Action: A3AR-Mediated Signal Transduction

This compound exerts its anti-inflammatory effects through a well-defined signaling pathway initiated by its binding to the Gi protein-associated A3AR.[4][5] This activation leads to the modulation of downstream pathways critical to the inflammatory process.

Key Signaling Cascade:

-

A3AR Activation: this compound binds to and activates the A3AR on the surface of inflammatory cells.

-

Inhibition of PI3K/Akt Pathway: A3AR activation leads to the downregulation and de-regulation of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (PKB/Akt) pathway.[1][4][5]

-

Suppression of NF-κB: The inhibition of Akt prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein bound to Nuclear Factor-kappa B (NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.[1][3]

-

Reduced Pro-inflammatory Gene Transcription: By inhibiting NF-κB, this compound suppresses the transcription of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6.[4]

-

Inhibition of RANKL: The signaling cascade also results in the downregulation of Receptor Activator of Nuclear Factor-kappa B Ligand (RANKL), a key molecule involved in osteoclastogenesis and bone erosion.[4][5]

-

Induction of Apoptosis: The pathway modulation, including the upregulation of caspase-3, promotes apoptosis in synovial inflammatory cells, helping to resolve inflammation and reduce pannus formation.[4][5]

References

- 1. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of this compound in adjuvant-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. scispace.com [scispace.com]

- 5. This compound, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential of IB-Meca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IB-Meca, a potent and selective agonist of the adenosine (B11128) A3 receptor (A3AR), has emerged as a significant subject of investigation for its cardioprotective properties. This technical guide delves into the core mechanisms, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for reproducing pivotal experiments, and visually represents the intricate signaling pathways involved. The evidence presented herein underscores the potential of this compound as a therapeutic agent against myocardial ischemia-reperfusion injury, offering a foundation for further research and development in cardiovascular medicine.

Introduction: The Promise of A3AR Agonism in Cardioprotection

Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiovascular medicine, representing the paradoxical damage that occurs upon the restoration of blood flow to ischemic heart tissue. This compound (N⁶-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide) is a highly selective agonist for the A3 adenosine receptor, a G-protein coupled receptor implicated in cellular protection.[1][2] Activation of A3AR by this compound has been demonstrated to confer robust cardioprotection in various animal models by mimicking ischemic preconditioning and mitigating the detrimental effects of reperfusion injury.[1][3][4] This protection is observed even when administered at the onset of reperfusion, highlighting its clinical therapeutic potential.[1][3]

Mechanism of Action: A Multi-faceted Signaling Cascade

The cardioprotective effects of this compound are orchestrated through the activation of complex intracellular signaling pathways upon binding to the A3AR on cardiomyocytes. This initiates a cascade that ultimately converges on the preservation of mitochondrial function and the inhibition of apoptotic cell death.

Key Signaling Pathways

The primary mechanism involves the activation of several pro-survival signaling cascades:

-

Protein Kinase C (PKC) Pathway: A3AR activation is coupled to the activation of phospholipase C, leading to the production of diacylglycerol (DAG) and subsequent activation of PKC. This pathway is a cornerstone of ischemic preconditioning.[5]

-

PI3K/Akt and MEK/ERK Pathways: this compound has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/Akt and the MEK/ERK1/2 signaling pathways.[5] These are well-established pro-survival pathways that inhibit apoptosis and promote cell survival.

-

Mitochondrial ATP-sensitive Potassium (mitoKATP) Channels: The opening of mitoKATP channels is a critical downstream event. This leads to the preservation of mitochondrial integrity, reduced calcium overload, and decreased production of reactive oxygen species (ROS). The protective effects of this compound can be blocked by KATP channel antagonists like glibenclamide.[3][6]

The interplay of these pathways culminates in the inhibition of the mitochondrial permeability transition pore (mPTP) opening, a key event in reperfusion-induced cell death.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the cardioprotective effects of this compound.

Table 1: Effect of this compound on Myocardial Infarct Size

| Animal Model | Dosing and Administration | Ischemia/Reperfusion Protocol | Infarct Size (% of Area at Risk) | Reference |

| Anesthetized Dogs | 100 µg/kg IV bolus 10 min before occlusion | 60 min LAD occlusion, 3 hr reperfusion | Control: 25.2 ± 3.7%, this compound: 13.0 ± 3.2% (~40% reduction) | [3][6] |

| Anesthetized Dogs | 100 µg/kg IV bolus 5 min before reperfusion | 60 min LAD occlusion, 3 hr reperfusion | Control: 25.2 ± 3.7%, this compound: 13.1 ± 3.9% (~40% reduction) | [3][6] |

| C57Bl/6 Mice | 100 µg/kg IV bolus 5 min before reperfusion | 45 min LAD occlusion, 60 min reperfusion | Control: 61.5 ± 1.4%, this compound: 48.6 ± 2.4% (21% reduction) | [7] |

| Conscious Rabbits | Not specified | I/R injury model | 61% reduction compared to control | [5] |

Table 2: Effect of this compound on Cardiac Function

| Animal Model | Dosing and Administration | Ischemia/Reperfusion Protocol | Key Functional Outcome | Reference |

| Isolated Guinea Pig Hearts | 3 x 10⁻⁷ M infused at reperfusion | 30 min ischemia, 20 min reperfusion | Aortic output recovery: Control: 48.2 ± 14.6%, this compound: 79.6 ± 3.9% | [8] |

| Langendorff Rat Hearts | Preconditioning before ischemia | Low-flow ischemia, 150 min reperfusion | Improved recovery of heart function and reduced apoptosis | [5] |

Experimental Protocols

In Vivo Myocardial Ischemia-Reperfusion Injury Model (Canine)

This protocol describes the induction of myocardial infarction in an anesthetized dog model to assess the efficacy of cardioprotective agents.[3][6]

-

Animal Preparation:

-

Anesthetize mongrel dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Perform a left thoracotomy to expose the heart.

-

Isolate the left anterior descending (LAD) coronary artery.

-

Insert catheters for monitoring hemodynamic parameters (e.g., aortic pressure, left ventricular dP/dt) and for drug administration.

-

-

Ischemia-Reperfusion Protocol:

-

Allow for a stabilization period after surgical preparation.

-

Occlude the LAD coronary artery using a snare for 60 minutes.

-

Administer this compound (100 µg/kg) or vehicle (e.g., 50% DMSO in saline) as an intravenous bolus at a specified time point (e.g., 10 minutes before occlusion or 5 minutes before reperfusion).

-

Release the snare to allow for 3 hours of reperfusion.

-

-

Infarct Size Measurement (TTC Staining):

-

At the end of the reperfusion period, excise the heart.

-

Cannulate the aorta and perfuse with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C. Viable myocardium with intact dehydrogenase activity will stain red, while the infarcted area will remain pale.

-

Slice the ventricles into transverse sections.

-

Incubate the slices in the TTC solution at 37°C for 20-30 minutes.

-

Fix the slices in 10% formalin.

-

Quantify the area at risk and the infarcted area using computerized planimetry.

-

Isolated Perfused Heart Model (Langendorff)

This ex vivo model allows for the study of cardiac function and injury in the absence of systemic influences.[6]

-

Heart Isolation and Perfusion:

-

Anesthetize the animal (e.g., rat, guinea pig) and administer heparin.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on a Langendorff apparatus.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).

-

-

Ischemia-Reperfusion Protocol:

-

Allow the heart to stabilize for a period (e.g., 20-30 minutes).

-

Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

-

Initiate reperfusion by restoring the flow of the buffer.

-

Administer this compound by adding it to the perfusion buffer at the desired concentration and time point.

-

-

Functional Assessment:

Western Blot Analysis of Signaling Proteins

This protocol is used to determine the activation state of key signaling proteins like Akt and ERK.[10][11]

-

Protein Extraction:

-

Homogenize heart tissue samples or cultured cardiomyocytes in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of the target proteins (e.g., phospho-Akt, phospho-ERK) and the total forms of these proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Conclusion and Future Directions

The collective evidence strongly supports the cardioprotective effects of this compound, mediated through the activation of the A3 adenosine receptor and its downstream signaling pathways. The ability of this compound to reduce infarct size and improve cardiac function in preclinical models of ischemia-reperfusion injury, particularly when administered at the time of reperfusion, makes it a compelling candidate for further therapeutic development. However, it is important to note that high concentrations of this compound have been reported to have potential lethal effects and may cause systemic hypertension in some species, necessitating careful dose-finding studies.[1] Future research should focus on optimizing dosing strategies, further elucidating the intricate molecular mechanisms, and translating these promising preclinical findings into clinical trials for the treatment of acute myocardial infarction and other ischemic heart diseases. The sequential activation of A3AR followed by A2A receptors in some models also suggests a more complex interplay of adenosine receptor subtypes that warrants further investigation.[7]

References

- 1. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]

- 2. 2.6. Langendorff ischemia reperfusion experiments [bio-protocol.org]

- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 4. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 8. Langendorff heart - Wikipedia [en.wikipedia.org]

- 9. Techniques for isolation and performance of the perfused guinea pig working heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Adenosine Analogue IB-Meca: A Potent Downregulator of Estrogen Receptor Alpha in Breast Cancer

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Summary: The A3 adenosine (B11128) receptor (A3AR) agonist, N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (IB-Meca), has demonstrated significant anti-proliferative effects in estrogen receptor-alpha (ERα)-positive breast cancer cells. Notably, this effect is mediated through a rapid and potent downregulation of ERα at both the mRNA and protein levels. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and the current understanding of the signaling pathways involved in this compound's impact on ERα in breast cancer.

Quantitative Impact of this compound on ERα Expression and Cellular Processes

This compound exerts a dose-dependent and time-dependent inhibitory effect on ERα-positive breast cancer cells. The primary mechanism of action is the significant reduction of ERα, which subsequently leads to cell cycle arrest and inhibition of proliferation.

Dose-Response Effects on Cell Viability

This compound inhibits the proliferation of ERα-positive breast cancer cell lines, such as MCF-7, in a dose-dependent manner.

| Cell Line | This compound Concentration (µM) | Inhibition of Cell Proliferation (%) | Citation |

| MCF-7 | 1 | ~20 | [1] |

| MCF-7 | 10 | ~80 | [1] |

| MCF-7 | 50 | ~95 | [1] |

Table 1: Dose-dependent inhibition of MCF-7 cell proliferation by this compound after 48 hours of treatment.

Time-Course of ERα Protein Downregulation

Treatment of MCF-7 cells with this compound leads to a rapid decrease in ERα protein levels.

| Time (hours) | ERα Protein Level (% of Control) | Citation |

| 4 | ~75 | [1] |

| 8 | ~50 | [1] |

| 12 | <25 | [1] |

| 24 | <10 | [1] |

Table 2: Time-course of ERα protein downregulation in MCF-7 cells treated with 50 µM this compound. [1]

Effect on ERα mRNA Expression and Transcriptional Activity

The reduction in ERα protein is preceded by a decrease in ERα mRNA levels, suggesting that this compound's primary effect is at the level of gene transcription.[1] This downregulation of ERα leads to a subsequent decrease in the transcriptional activity of ERα-responsive genes, such as pS2.

| Treatment | ERα mRNA Level (% of Control) | pS2 mRNA Level (% of Control) | Citation |

| This compound (50 µM) for 4h | ~60 | Not significantly changed | [1] |

| This compound (50 µM) for 8h | ~30 | ~70 | [1] |

| This compound (50 µM) for 12h | <20 | ~40 | [1] |

Table 3: Effect of this compound on ERα and pS2 mRNA levels in MCF-7 cells. [1]

Impact on Cell Cycle Progression

The anti-proliferative effect of this compound is associated with an arrest in the G1 phase of the cell cycle.

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Citation |

| Control (Vehicle) | 50 | 25 | 25 | [1] |

| This compound (50 µM) for 24h | 64 | 12 | 24 | [1] |

Table 4: this compound induces G1 cell cycle arrest in MCF-7 cells. [1]

Experimental Protocols

This section details the key experimental methodologies used to elucidate the effects of this compound on ERα in breast cancer cells.

Cell Culture

-

Cell Lines: MCF-7 (ERα-positive human breast adenocarcinoma cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 48 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for ERα

This technique is used to detect and quantify the levels of ERα protein.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., rabbit polyclonal) overnight at 4°C. A primary antibody against a housekeeping protein like β-actin is used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and RT-qPCR for ERα and pS2 mRNA

This method is used to quantify the relative expression levels of specific mRNAs.

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a TRIzol-based method or a commercial RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for ERα and pS2, and a SYBR Green-based detection method. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Signaling Pathways and Mechanisms of Action

The downregulation of ERα by this compound is a key event in its anti-cancer activity. The signaling cascade leading to this effect is an area of active investigation.

A3 Adenosine Receptor-Independent Mechanism

-

MCF-7 cells, which respond to this compound, do not express detectable levels of A3AR mRNA.[1]

-